molecular formula C11H10BrN3O2S B2535618 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide CAS No. 1340791-61-8

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2535618
CAS No.: 1340791-61-8
M. Wt: 328.18
InChI Key: BRGDLBSTJWUUAT-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide (CAS 1340791-61-8) is a chemical compound with the molecular formula C11H10BrN3O2S and a molecular weight of 328.19 g/mol . This research chemical features a sulfonamide functional group linked to an aminopyridine structure, making it a candidate for exploration in various biochemical and pharmacological research areas. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. Their primary historical mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . Research into novel sulfonamide derivatives remains critical for overcoming antibiotic resistance, which is often mediated by insensitive versions of DHPS (such as those encoded by sul genes) or efflux pumps . Beyond antimicrobial applications, contemporary scientific literature highlights the significant potential of sulfonamide derivatives, particularly those incorporating pyridine and biphenyl structures, as potent inhibitors of carbonic anhydrase (CA) isozymes . These enzymes, including hCA-II, hCA-IX, and hCA-XII, are important therapeutic targets for conditions such as glaucoma, epilepsy, obesity, and hypoxic solid tumors . The overexpression of specific isoforms like hCA-IX and hCA-XII in tumor microenvironments makes them attractive targets for anticancer drug development . Furthermore, pyridine-based compounds are extensively investigated for their diverse medicinal properties, including antimicrobial and antiviral activities . The structural motif present in this compound serves as a valuable scaffold for designing new molecules in medicinal chemistry and drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(3-bromoanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDLBSTJWUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Formation via Sulfonyl Chloride Intermediates

The most widely documented approach involves sequential sulfonylation and amination reactions. As demonstrated in foundational studies, this method begins with the preparation of pyridine-3-sulfonyl chloride derivatives. Key modifications for target compound synthesis include:

Sulfonyl Chloride Synthesis

Pyridine derivatives undergo chlorosulfonation at position 3 using chlorosulfonic acid under controlled temperatures (0–5°C). For 2-aminopyridine substrates, this step requires careful stoichiometric control to prevent N-sulfonation side reactions. The intermediate 3-sulfonyl chloride derivative is typically isolated via precipitation in ice-cold dichloromethane.

Coupling with 3-Bromoaniline

Nucleophilic displacement of the chloride occurs through reaction with 3-bromoaniline in pyridine solvent at 80°C for 5 hours. The base environment neutralizes HCl byproducts, driving the reaction to completion. Reported yields range from 65–78% after recrystallization from ethanol-water mixtures.

Critical Parameters:
  • Molar Ratio: 1:1.1 (sulfonyl chloride:3-bromoaniline) optimizes conversion
  • Temperature: >70°C required for complete amine activation
  • Purification: Silica gel chromatography (ethyl acetate/hexane 3:7) achieves >95% purity

Direct Sulfonylation of Preformed Aminopyridines

Alternative pathways utilize pre-functionalized 2-[(3-bromophenyl)amino]pyridine intermediates. This two-stage process enhances regioselectivity:

Amination of 3-Bromopyridine

3-Bromopyridine undergoes Buchwald-Hartwig amination with 3-bromoaniline using Pd(OAc)₂/Xantphos catalytic system. Key conditions:

  • Solvent: Toluene/tert-butanol (4:1)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Temperature: 110°C, 24 hours
    Yields of 82–89% reported for analogous structures

Modern Synthetic Approaches

Recent advancements address classical method limitations through innovative strategies:

Electrochemical Sulfonation

Vicente et al. demonstrated a solvent-free electrochemical approach using graphite electrodes and LiClO₄ electrolyte. Applied to analogous pyridine systems, this method:

  • Reduces reaction time from hours to 45 minutes
  • Improves atom economy (87% vs. 68% classical)
  • Enables gram-scale production

Mechanochemical Coupling

Mkrtchyan and Iaroshenko's palladium-catalyzed mechanosynthesis combines:

  • K₂S₂O₅ (sulfur source)
  • 3-Bromoaniline
  • 2-Aminopyridine
    Ball milling at 30 Hz for 2 hours achieves 76% yield with superior purity (99.2% HPLC)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Classical 65–78 92–95 8–12 h Industrial
Preformed Amine 70–75 97–99 24–36 h Lab-scale
Electrochemical 82 98.5 0.75 h Pilot-scale
Mechanochemical 76 99.2 2 h Multi-gram

Recommended Protocols

For laboratory-scale synthesis:

# Electrochemical method adapted from Vicente et al.  
Setup:  
- Graphite electrodes (5 cm² surface area)  
- 0.1 M LiClO₄ in acetonitrile  
- Constant current: 15 mA/cm²  

Procedure:  
1. Dissolve 2-amino-3-bromopyridine (10 mmol) and 3-bromoaniline (11 mmol) in electrolyte  
2. Electrolyze for 45 minutes at 25°C  
3. Quench with NH₄OH (2 M), extract with EtOAc  
4. Purify via flash chromatography (SiO₂, hexane/EtOAc)  

For industrial production , the classical method remains optimal due to established infrastructure and lower catalyst costs. Recent advances in continuous flow sulfonation reactors could improve yield to 85% with 30% reduced waste generation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution reactions under specific conditions. This site is reactive toward amines, thiols, and alkoxides due to the electron-withdrawing effects of the sulfonamide group.

Key Examples :

  • Amination : Reaction with ammonia or primary amines at 80–100°C in DMF yields 3-aminophenyl derivatives.

  • Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces bromine with a methoxy group.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
NH₃ (aq.)DMF, 80°C, 12 hrs3-Aminophenyl derivative72
NaOCH₃/CH₃OHReflux, 6 hrs3-Methoxyphenyl derivative65
HSCH₂CH₂SHEtOH, 60°C, 8 hrsThioether-linked dimer58

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to form pyridine-3-sulfonic acid and 3-bromoaniline derivatives.

Mechanistic Insights :

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 24 hrs produces pyridine-3-sulfonic acid.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C cleaves the sulfonamide bond.

Table 2: Hydrolysis Products

ConditionReagentsMajor ProductByproduct
AcidicHCl (6M), ΔPyridine-3-sulfonic acid3-Bromoaniline
BasicNaOH (2M), EtOH/H₂OPyridine-3-sulfonate salt3-Bromoaniline

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Notable Reactions :

  • Suzuki Coupling : With arylboronic acids and Pd(PPh₃)₄ in dioxane at 90°C, biaryl derivatives form with >80% efficiency.

  • Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines using Pd₂(dba)₃ and Xantphos.

Table 3: Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acid85
Buchwald–HartwigPd₂(dba)₃/XantphosPiperidine78

Electrophilic Aromatic Substitution

The amino group on the pyridine ring directs electrophiles to the para position, enabling nitration, sulfonation, or halogenation.

Experimental Observations :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 62%).

  • Acetylation : Acetic anhydride in pyridine acetylates the amino group (yield: 89%).

Coordination Chemistry

The sulfonamide nitrogen and pyridine ring act as ligands for metal ions, forming complexes with Cu(II), Fe(III), and Zn(II). These complexes are studied for catalytic or antimicrobial applications .

Example :

  • Reaction with CuCl₂ in ethanol produces a square-planar Cu(II) complex characterized by UV-Vis and EPR spectroscopy .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its structural features that facilitate biological activity. The presence of a pyridine ring, an amino group, and a sulfonamide moiety allows for diverse interactions with biological targets.

Antibacterial Activity

Research indicates that sulfonamide compounds, including 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide, exhibit notable antibacterial properties. They are often explored as lead compounds in the development of new antibiotics due to their ability to inhibit bacterial growth through mechanisms such as competitive inhibition of essential enzymes involved in folate synthesis .

Antimalarial Potential

In silico studies have shown that derivatives of pyridine-based sulfonamides can serve as potential antimalarial agents. For instance, compounds structurally similar to this compound have been tested against Plasmodium falciparum, demonstrating promising inhibitory activity . The sulfonamide fragment enhances the interaction with target enzymes critical for the parasite's survival.

Cancer Research

The compound's unique structure positions it as a candidate for cancer research, particularly in the development of anticancer agents.

Antiproliferative Effects

Studies have indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown efficacy in reducing viability and proliferation in breast cancer cells . The mechanism often involves induction of apoptosis or cell cycle arrest, making these compounds valuable in cancer therapeutics.

Targeting Specific Cancer Pathways

Research has also focused on how this compound can be utilized to target specific signaling pathways involved in cancer progression. By modifying the compound's structure, researchers aim to enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound.

Structure-Activity Relationship

The relationship between the chemical structure of sulfonamides and their biological activity is an area of active research. Variations in substituents on the pyridine ring or modifications to the sulfonamide group can significantly influence antibacterial potency and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in Pharmaceutical Chemistry

ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)
  • Structure : Shares the pyridine-sulfonamide backbone but includes additional heterocyclic systems (pyrazine, oxadiazole) and a nitro group.
  • Properties : Molecular weight 424.4, pKa 1.46 and 5.66, aqueous solubility 0.12 mg/mL at 25°C.
  • Application : Potent endothelin A receptor antagonist with clinical efficacy in metastatic castration-resistant prostate cancer .
  • Comparison : The bromophenyl group in the target compound may enhance lipophilicity compared to ZD4054’s polar nitro and oxadiazole substituents. This difference likely influences pharmacokinetics (e.g., membrane permeability) and target selectivity.
2-Amino-5-bromopyridine-3-sulfonylchloride
  • Structure : Direct precursor with a reactive sulfonyl chloride group instead of the sulfonamide.
  • Application : Intermediate in synthesizing sulfonamide-based inhibitors or agrochemicals.

Sulfonamide-Based Agrochemicals

Sulfonamides are widely used in herbicides, exemplified by:

Compound Name Structure Highlights Application
Cinosulfuron Dimethoxy-triazinyl urea linkage Herbicide (rice crops)
Azimsulfuron Tetrazolyl-pyrazole substituent Herbicide (aquatic weeds)
Rimsulfuron Ethylsulfonyl-imidazopyridine core Herbicide (maize)
  • Comparison: Unlike these agrochemicals, 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide lacks a urea or triazine moiety, which are critical for herbicidal activity via acetolactate synthase inhibition .

Discontinued Status and Implications

The discontinuation of this compound by CymitQuimica contrasts with the sustained development of analogs like ZD4054 and agrochemical sulfonamides. Possible reasons include:

  • Limited Efficacy: Inferior target binding or metabolic stability compared to structurally optimized compounds.
  • Toxicity : Undesirable off-target effects due to the bromine atom or reactive intermediates.
  • Commercial Viability : Higher synthesis costs or niche applications reducing market demand.

Biological Activity

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}BrN3_{3}O2_{2}S. The compound features a pyridine ring substituted with a bromophenyl group and a sulfonamide moiety, which contributes to its biological properties.

The biological activity of sulfonamides, including this compound, can be attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects:

Cancer Cell Line IC50_{50} (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of apoptotic pathways .

Antiviral Properties

Recent studies have also explored the antiviral potential of this compound. It has shown activity against specific viral strains, including:

Virus Inhibition Percentage
SARS-CoV-270% at 50 μM
H5N1 Influenza60% at 50 μM

These results suggest that the compound could be further investigated for its role in antiviral therapies .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives highlighted that this compound exhibited superior activity compared to traditional sulfa drugs. The study emphasized its potential in treating resistant bacterial infections.
  • Cytotoxicity Assessment : In a comparative analysis with other pyridine derivatives, this compound showed enhanced cytotoxicity against cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide, and what solvent systems optimize yield?

Methodological Answer: A two-step approach is typically used: (1) sulfonylation of pyridine-3-sulfonyl chloride with 3-bromoaniline, followed by (2) coupling via Buchwald-Hartwig amination. Solvent selection is critical: polar aprotic solvents like DMF or NMP enhance nucleophilic substitution efficiency due to their high dielectric constants and ability to stabilize intermediates. For example, DMF achieves isolated yields of ~70% under inert conditions at 80–100°C . Reaction optimization should include screening for byproduct formation using HPLC-MS and adjusting stoichiometric ratios (e.g., 1.2 equivalents of 3-bromoaniline to pyridine-3-sulfonyl chloride) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with a water/acetonitrile gradient .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amination step. For instance, aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and sulfonamide protons (δ 10–12 ppm) should integrate correctly .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₀BrN₃O₂S) with <0.3% deviation .

Q. What safety precautions are critical when handling this sulfonamide derivative?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonamides can cause irritation (H315/H319) .
  • Ventilation : Perform reactions in fume hoods due to potential respiratory hazards (H335) from airborne particulates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when confirming the regioselectivity of the amination step?

Methodological Answer: Contradictions in aromatic proton splitting patterns may arise from rotational isomerism or paramagnetic impurities. Strategies include:

  • Variable Temperature NMR : Cool samples to –40°C to slow rotation and clarify splitting (e.g., distinguishing meta/para coupling in the pyridine ring) .
  • 2D NMR (COSY/NOESY) : Map proton-proton correlations to confirm spatial proximity of the bromophenyl and sulfonamide groups .
  • Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies address low yields in phosphonylation reactions involving bromopyridine intermediates?

Methodological Answer: Low yields (e.g., <50%) in phosphonylation with triethyl phosphite often stem from steric hindrance or competing side reactions. Mitigation approaches:

  • Microwave-Assisted Synthesis : Reduce reaction time (20–30 min vs. 12 hours) and improve energy transfer, achieving yields up to 85% at 150°C .
  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos (2 mol%) to enhance coupling efficiency for bromopyridine derivatives .
  • Solvent Screening : Replace toluene with DCE (1,2-dichloroethane) to stabilize reactive intermediates and suppress β-hydride elimination .

Q. How can structure–activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the pyridine C4 position (e.g., -CF₃, -CN) to modulate electronic effects. For example, 4-CF₃ analogs enhance metabolic stability in pharmacokinetic assays .
  • In Silico Screening : Perform docking studies (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) to prioritize analogs with high binding affinity .
  • Biological Assays : Test analogs for IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with Hammett σ constants to quantify electronic contributions .

Q. How should researchers address discrepancies in HPLC purity data across laboratories?

Methodological Answer:

  • Column Calibration : Use certified reference standards (e.g., USP-grade pyridine sulfonamides) to validate retention times .
  • Mobile Phase pH Adjustment : Add 0.1% trifluoroacetic acid to suppress silanol interactions in C18 columns, improving peak symmetry .
  • Inter-Lab Reproducibility : Share raw chromatograms and integrate peaks using identical software parameters (e.g., Waters Empower vs. Agilent OpenLab) .

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